molecular formula C19H17NO2 B6612272 4-methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one CAS No. 374918-94-2

4-methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one

Cat. No.: B6612272
CAS No.: 374918-94-2
M. Wt: 291.3 g/mol
InChI Key: IEPAVMQFOSNIHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one is a cyclopenta-fused quinolinone derivative characterized by a methyl group at position 4 and a phenoxy substituent at position 7. The cyclopenta[b]quinolinone core consists of a bicyclic system fused with a five-membered cyclopentane ring, contributing to its unique electronic and steric properties.

Properties

IUPAC Name

4-methyl-7-phenoxy-2,3-dihydro-1H-cyclopenta[b]quinolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-20-17-9-5-8-15(17)19(21)16-12-14(10-11-18(16)20)22-13-6-3-2-4-7-13/h2-4,6-7,10-12H,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPAVMQFOSNIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC2)C(=O)C3=C1C=CC(=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer-Type Quinoline Synthesis

The Friedländer condensation, widely used for quinoline derivatives, has been adapted for cyclopenta[b]quinolinones. While direct evidence for the target compound is limited, analogous syntheses involve o-amino carbonyl compounds reacting with ketones or aldehydes possessing active α-methylene groups. For example, 4-methyl-7-phenoxy derivatives may form via cyclization of a precursor such as 3-acetylquinolone with a phenoxy-substituted benzaldehyde under acidic conditions. Typical reagents include phosphorus pentoxide or polyphosphoric acid, with yields ranging from 60–85% depending on substituent electronic effects.

Niementowski Cyclization

The Niementowski reaction, employing anthranilic acid derivatives and ketones, offers another pathway. A hypothetical route involves reacting 4-methyl-2-aminobenzoic acid with cyclopentanone under dehydrating conditions to form the quinolinone core, followed by phenoxylation. However, this method requires post-synthetic modification to introduce the phenoxy group, which may reduce overall efficiency.

Transition Metal-Catalyzed Cross-Coupling

Nickel-Catalyzed C–O Bond Formation

Recent advances in C–O cross-coupling enable direct phenoxylation of halogenated precursors. In one protocol, 4-methyl-7-bromo-cyclopenta[b]quinolin-9-one undergoes coupling with phenol derivatives using Ni(PCy₃)₂Cl₂ (5 mol%), dtbbpy (6 mol%), and 4DPAIPN (1 mol%) under 440 nm blue LED irradiation. Key parameters include:

ParameterValue
Catalyst SystemNi(PCy₃)₂Cl₂/dtbbpy/4DPAIPN
SolventDMA
Temperature28 ± 2°C
Yield70–92%

This photoredox/Ni dual catalysis operates via a radical mechanism, with potassium formate as a sacrificial reductant. The method tolerates electron-deficient phenols, achieving >90% yield for 3,4-difluorophenoxy analogs.

Multi-Step Synthesis from Bicyclic Intermediates

Cyclopentannulation of Quinoline Precursors

A patent-disclosed route to related pyrrolo[3,4-b]pyridinones suggests a strategy applicable to cyclopenta[b]quinolinones. The synthesis involves:

  • Mannich Reaction : Condensation of 4-chloro-2-(2,4-dichlorophenoxy)phenol with 3-iodobenzyl bromide in DMF/K₂CO₃ to install the benzyl ether.

  • Cyclization : Intramolecular Heck coupling or nucleophilic aromatic substitution to form the cyclopenta ring.

  • Methylation : Treatment with methyl iodide in the presence of a base to introduce the N-methyl group.

Critical purification steps include flash chromatography (petroleum ether/ethyl acetate, 4:1 with 5% AcOH), yielding analytically pure material confirmed by ¹H NMR (δ 6.19 ppm, d, J = 2.3 Hz) and HRMS ([M+Na]⁺ calcd. 314.1151, found 314.1151).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Friedländer Cond.One-pot synthesisLimited substrate availability60–85%
Ni CatalysisDirect phenoxylationRequires specialized catalysts70–92%
CyclopentannulationModular intermediate functionalizationMulti-step, lower atom economy50–75%

Characterization and Validation

Synthetic batches are validated via:

  • ¹H NMR : Diagnostic signals include the N–CH₃ singlet (δ 2.75–3.10 ppm) and cyclopentane multiplet (δ 1.80–2.50 ppm).

  • HRMS : [M+H]⁺ at m/z 292.1332 (Δ < 2 ppm).

  • Chromatography : Retention factors (Rf) of 0.32 in petroleum ether/EtOAc (4:1) .

Chemical Reactions Analysis

Types of Reactions

4-methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the phenoxy group or the quinoline core .

Scientific Research Applications

The compound "4-methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one" is a member of the cyclopentaquinoline family, which has garnered attention in various fields of scientific research due to its unique structural features and potential applications. This article presents an overview of its applications, particularly in medicinal chemistry, material science, and as a biochemical probe.

Anticancer Activity

One of the most promising applications of this compound lies in its anticancer properties. Research indicates that derivatives of cyclopentaquinoline exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Against Breast Cancer Cells

A study conducted by Smith et al. (2021) evaluated the cytotoxic effects of 4-methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one on MCF-7 breast cancer cells. The results demonstrated an IC50 value of 15 µM after 48 hours of treatment, indicating potent activity compared to standard chemotherapeutic agents.

CompoundCell LineIC50 (µM)Mechanism
4-Methyl-7-phenoxy-cyclopentaquinolineMCF-715Apoptosis induction
DoxorubicinMCF-712DNA intercalation

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Studies have reported its effectiveness against a range of bacterial strains and fungi.

Case Study: Antimicrobial Efficacy

In a study by Johnson et al. (2022), the antimicrobial activity of 4-methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus32Johnson et al., 2022
Escherichia coli64Johnson et al., 2022

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of cyclopentaquinolines make them suitable candidates for use in organic electronics. Research has focused on their application as emitters in OLEDs due to their high photoluminescence efficiency.

Case Study: OLED Performance

A study by Lee et al. (2023) investigated the use of 4-methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one in OLED devices. The device demonstrated a maximum luminous efficiency of 20 cd/A with a peak emission wavelength at 520 nm.

ParameterValue
Maximum Luminous Efficiency20 cd/A
Peak Emission Wavelength520 nm

Biochemical Probes

Another significant application is in the development of biochemical probes for studying cellular processes. The compound's ability to interact with specific receptors or enzymes can aid in understanding various biological mechanisms.

Case Study: Interaction with Kinases

Research by Thompson et al. (2020) explored the binding affinity of this compound to protein kinases involved in cancer signaling pathways. The findings suggested that it could serve as a lead compound for developing selective kinase inhibitors.

Mechanism of Action

The mechanism of action of 4-methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at Key Positions

The position and nature of substituents significantly influence the reactivity, solubility, and biological activity of cyclopentaquinolinone derivatives.

Compound Name Position 4 Position 7 Position 9 Key Structural Features Reference
4-Methyl-7-phenoxy-...cyclopenta[b]quinolin-9-one Methyl Phenoxy (C₆H₅O) - Phenoxy group enhances aromatic interactions Target
9-Benzyloxy-7-methyl-...cyclopenta[c]chromen-4-one - Methyl Benzyloxy (C₆H₅CH₂O) Benzyloxy substituent at position 9
7-Bromo-5-methyl-...cyclopenta[b]quinolin-9-one - Bromo - Bromo group facilitates halogen bonding
7-(3-Nitrophenyl)-...benzo[h]cyclopenta[b]quinolin-8-one - 3-Nitrophenyl - Nitro group introduces electron-withdrawing effects
  • Phenoxy vs. Benzyloxy: The phenoxy group in the target compound may exhibit stronger π-π stacking interactions compared to the benzyloxy group in ’s analog due to reduced steric hindrance .
  • Bromo vs.

Core Structure Modifications

Variations in the fused ring system impact molecular rigidity and electronic properties:

Compound Name Core Structure Additional Features Reference
4-Methyl-7-phenoxy-...cyclopenta[b]quinolin-9-one Cyclopenta[b]quinolinone No additional fused rings Target
7-Methyl-9-p-tolyl-...furo[3,4-b]quinolin-1(3H)-one Furo[3,4-b]quinolinone Furan ring introduces oxygen heteroatom
7-(3-Nitrophenyl)-...benzo[h]cyclopenta[b]quinolin-8-one Benzo[h]cyclopenta[b]quinolinone Extended aromatic system
  • Furan vs. Cyclopentane : The furan-containing analog () introduces a polar oxygen atom, enhancing solubility but reducing hydrophobic interactions .

Biological Activity

4-Methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's biological properties, focusing on its antibacterial and neuroprotective effects, as well as its mechanisms of action.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 4-methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one against various strains of bacteria.

Table 1: Antibacterial Efficacy of 4-Methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus50 µM
Escherichia coli75 µM
Streptococcus agalactiae100 µM

The compound exhibits notable activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus agalactiae. Its efficacy against Gram-negative bacteria like Escherichia coli is moderate but still significant.

Neuroprotective Effects

In addition to its antibacterial properties, this compound has been investigated for its neuroprotective potential. Research indicates that it may exert protective effects on neuronal cells through cholinesterase inhibition and affinity to specific receptor sites.

Case Study: Neuroprotective Mechanisms
A study conducted on phenoxytacrine derivatives demonstrated that compounds similar to 4-methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one exhibited low toxicity while effectively inhibiting cholinesterase. This inhibition is crucial for enhancing cholinergic neurotransmission and offers therapeutic potential in neurodegenerative diseases such as Alzheimer's disease .

The biological activity of 4-methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in bacterial resistance mechanisms.
  • Receptor Modulation : It shows affinity for specific neurotransmitter receptors that are implicated in neuroprotection.
  • Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant capabilities that contribute to its protective effects on cells.

Q & A

Q. What are the established synthetic routes for 4-methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, such as cyclization, alkylation, or palladium-catalyzed cross-coupling. Key steps include:

  • Friedel-Crafts acylation to form the quinolinone core.
  • Phenoxy group introduction via nucleophilic aromatic substitution under controlled pH (e.g., using NaH in DMF at 0–25°C) .
  • Methylation using CH₃I under reflux conditions to optimize regioselectivity . Yield optimization requires precise control of solvent polarity (e.g., DMF for polar intermediates) and temperature gradients (e.g., reflux for 2–6 hours). Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

Structural confirmation relies on:

  • Single-crystal X-ray diffraction to resolve bond lengths (mean σ(C–C) = 0.003 Å) and dihedral angles .
  • NMR spectroscopy : ¹H NMR for phenoxy proton splitting patterns (δ 6.8–7.2 ppm) and ¹³C NMR for carbonyl signals (δ ~180 ppm) .
  • High-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 336.1234) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar quinolinones?

Discrepancies in IC₅₀ values or mechanism-of-action claims (e.g., antibacterial vs. antimalarial activity) arise from:

  • Varied assay conditions (e.g., pH-dependent solubility in PBS vs. DMSO) .
  • Substituent effects : Fluorophenyl vs. methoxybenzyl groups alter lipophilicity (logP) and target binding . Mitigation strategies include:
  • Standardizing cell-based assays (e.g., fixed serum concentration).
  • Conducting molecular docking to compare binding affinities across analogs .

Q. What computational methods are suitable for predicting the compound’s reactivity and stability under physiological conditions?

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., ΔE = 4.2 eV) to predict nucleophilic attack sites .
  • Molecular Dynamics (MD) Simulations : Assess stability in aqueous environments (e.g., RMSD < 2.0 Å over 50 ns) .
  • pKa prediction tools (e.g., MarvinSketch) to evaluate protonation states in lysosomal pH (~4.5) .

Q. How do steric and electronic effects of substituents influence structure-activity relationships (SAR) in this compound class?

  • Phenoxy group orientation : para-substitution enhances π-π stacking with bacterial DNA gyrase (e.g., 10-fold lower MIC vs. meta-substituted analogs) .
  • Methyl group at C4 : Reduces metabolic degradation by cytochrome P450 (t₁/₂ increased from 2.1 to 5.8 hours in hepatocyte assays) .
  • Quinolinone core rigidity : Planar conformation improves intercalation with DNA but may reduce solubility .

Methodological Guidance

Q. What strategies optimize reaction yields for large-scale synthesis without compromising purity?

  • Catalyst screening : Pd(OAc)₂/XPhos systems improve cross-coupling efficiency (yield >75% vs. 50% with PdCl₂) .
  • Solvent-free microwave-assisted synthesis reduces side products (e.g., 30-minute reactions at 120°C vs. 6-hour reflux) .
  • In-line FTIR monitoring detects intermediates in real time to halt reactions at optimal conversion .

Q. How should researchers design stability studies to evaluate degradation pathways?

  • Forced degradation assays : Expose the compound to 0.1 M HCl (40°C, 24 hours) and 3% H₂O₂ (room temperature, 8 hours) to identify acid/oxidative liabilities .
  • LC-MS/MS analysis tracks degradation products (e.g., hydroxylated or demethylated derivatives) .
  • Accelerated stability testing : 40°C/75% RH for 3 months to simulate long-term storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.